6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1)

CAS No.: 1137606-74-6

Cat. No.: VC7833201

Molecular Formula: C17H25FN4O

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1137606-74-6 |

|---|---|

| Molecular Formula | C17H25FN4O |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine;5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile |

| Standard InChI | InChI=1S/C12H23N.C5H2FN3O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6-4-2-8-5(10)3(1-7)9-4/h11-13H,1-10H2;2H,(H,8,10) |

| Standard InChI Key | CUEAMQKUSNCUDI-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC2CCCCC2.C1=C(N=C(C(=O)N1)C#N)F |

| Canonical SMILES | C1CCC(CC1)NC2CCCCC2.C1=C(N=C(C(=O)N1)C#N)F |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 6-fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1). It is alternatively described as the dicyclohexylamine salt of 6-fluoro-3-hydroxy-2-pyrazinecarbonitrile . Common synonyms include Favipiravir N-1 Int., 6-fluoro-3-hydroxypyrazine-2-carbonitrile dicyclohexylamine salt, and 6-fluoro-3-hydroxy-2-pyrazinecarbonitrile compound with N-cyclohexylcyclohexanamine (1:1) .

Molecular Formula and Weight

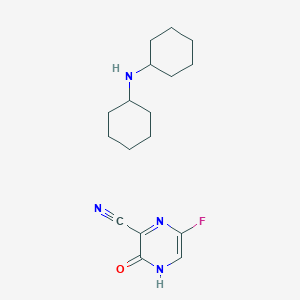

The molecular formula is C₁₇H₂₅FN₄O, with a molecular weight of 320.41 g/mol . The structure comprises a pyrazine ring substituted with fluorine, a carbonyl group, and a nitrile moiety, paired with dicyclohexylamine via ionic interaction (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1137606-74-6 | |

| Molecular Formula | C₁₇H₂₅FN₄O | |

| Molecular Weight | 320.41 g/mol | |

| Density | 1.78 g/cm³ | |

| Boiling Point | 552.6°C (estimated) |

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is synthesized through a multi-step process starting from 6-fluoro-3-hydroxy-2-cyanopyrazine. Key steps include:

-

Acid-Catalyzed Hydrolysis: Treatment with sulfuric acid at 50°C for 4 hours to hydrolyze the nitrile group to a carboxamide .

-

Salt Formation: Reaction with dicyclohexylamine in a 1:1 molar ratio to form the stable salt .

Table 2: Optimized Reaction Conditions and Yields

Process Optimization

Scale-up challenges include maintaining reaction homogeneity and minimizing byproducts. A large-scale synthesis achieved a 91% yield by optimizing sodium hydroxide addition rates and temperature control (5–45°C) .

Physicochemical Properties

Thermal Stability

The compound exhibits a high boiling point of 552.6°C and flash point of 288°C, indicative of thermal robustness suitable for industrial handling .

Solubility and Reactivity

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility, while the nitrile group confers reactivity toward nucleophiles, necessitating anhydrous storage conditions .

Applications and Pharmacological Significance

Role in Antiviral Drug Synthesis

As Favipiravir N-1 Int., this compound is a precursor in synthesizing Favipiravir (T-705), a broad-spectrum antiviral agent active against RNA viruses like influenza and Ebola . The dicyclohexylamine salt improves crystallinity and purity, critical for regulatory compliance .

Metabolic Considerations

Structural analogs, such as thrombin inhibitors, undergo metabolic activation via P-450 enzymes, forming reactive intermediates . While direct studies on this compound are lacking, its pyrazine core suggests potential for similar metabolic pathways, warranting further investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume